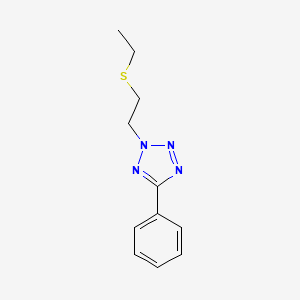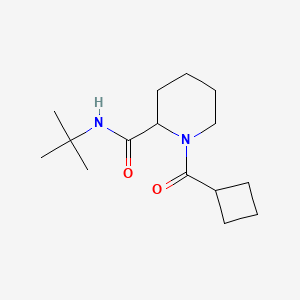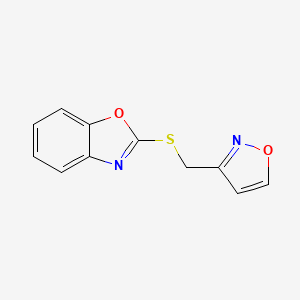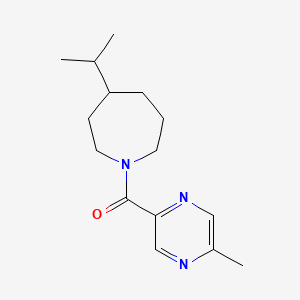
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole, also known as EST, is a tetrazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
科学研究应用
2-(2-Ethylsulfanylethyl)-5-phenyltetrazole has been found to have potential applications in scientific research. It is known to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has been reported to inhibit the production of pro-inflammatory cytokines, which makes it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent. Furthermore, it has been reported to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases.
作用机制
The mechanism of action of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is not fully understood. However, it has been reported to inhibit the NF-kB signaling pathway, which is responsible for the production of pro-inflammatory cytokines. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, it has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as IL-1β, IL-6, and TNF-α. It has also been found to induce apoptosis in cancer cells and reduce oxidative stress and inflammation, which makes it a promising candidate for the treatment of various diseases.
实验室实验的优点和局限性
One of the major advantages of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole is its unique chemical properties, which make it an ideal candidate for various laboratory experiments. It is stable under a wide range of conditions and can be easily synthesized. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before using it in laboratory experiments.
未来方向
There are several future directions for the research on 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole. One of the directions is to further investigate its anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it would be interesting to explore its potential applications in other areas, such as cardiovascular diseases and metabolic disorders. Furthermore, future research could focus on developing new derivatives of this compound with improved properties and reduced toxicity.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and neuroprotective properties and has a unique chemical structure that makes it an ideal candidate for various laboratory experiments. While there are still some limitations and challenges associated with this compound, its potential benefits make it a promising candidate for further research and development.
合成方法
The synthesis of 2-(2-Ethylsulfanylethyl)-5-phenyltetrazole involves the reaction of 2-bromoethyl ethyl sulfide with sodium azide, followed by the reaction of the resulting intermediate with phenylacetylene. This method has been reported to yield high purity and good yields of the compound.
属性
IUPAC Name |
2-(2-ethylsulfanylethyl)-5-phenyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-2-16-9-8-15-13-11(12-14-15)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLVWFTUMBGMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCN1N=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)


![[3-(dimethylamino)piperidin-1-yl]-(2-methyl-1H-imidazol-5-yl)methanone](/img/structure/B7563041.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
![(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 3-acetamido-3-(4-chlorophenyl)propanoate](/img/structure/B7563060.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-[4-(oxolane-2-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B7563073.png)
![1-Ethyl-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]benzimidazole](/img/structure/B7563079.png)

![3-Phenyl-6-[2-(1,2,4-triazol-1-yl)ethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B7563088.png)

